2-[(3,4-Dichlorobenzyl)oxy]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPAALPMOXKZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Techniques in the Characterization and Purification of 2 3,4 Dichlorobenzyl Oxy Benzoic Acid
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in verifying the identity and purity of 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid by probing its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid and the 3,4-dichlorobenzyl moieties, as well as the benzylic methylene (B1212753) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. A very downfield signal, typically broad, is anticipated for the carboxylic acid proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. The chemical shifts of the aromatic carbons are influenced by their position relative to the substituents (the ether linkage, the carboxylic acid, and the chlorine atoms).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0-13.0 (broad s) | 165.0-175.0 |
| Benzylic Methylene (-O-CH₂-) | ~5.2 (s) | 65.0-75.0 |
| Aromatic (Benzoic Acid Ring) | 6.8-8.2 (m) | 110.0-160.0 |
| Aromatic (Dichlorobenzyl Ring) | 7.2-7.8 (m) | 125.0-140.0 |
Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and instrument parameters. s = singlet, m = multiplet.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
IR Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp, intense peak corresponding to the C=O stretch of the carbonyl group should appear around 1700 cm⁻¹. The C-O stretching vibrations of the ether linkage are anticipated in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. theaic.org
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring stretching vibrations are expected to produce strong signals in the 1600-1400 cm⁻¹ region.
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |
| Carbonyl | C=O Stretch | ~1700 | Strong, Sharp |
| Ether | C-O Stretch | 1250-1000 | Medium-Strong |
| Aromatic | C-H Stretch | >3000 | Medium-Weak |
| Alkyl | C-H Stretch | 2850-3000 | Medium-Weak |
| Dichloro-substituted Ring | C-Cl Stretch | <800 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C₁₄H₁₀Cl₂O₃).
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to the formation of a 3,4-dichlorobenzyl cation (m/z 159/161/163 due to chlorine isotopes) and a 2-hydroxybenzoic acid radical cation or related fragments. Another potential fragmentation is the loss of a water molecule or the carboxyl group from the parent ion.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]+ | C₁₄H₁₀Cl₂O₃ | 296/298/300 |
| [M-COOH]+ | C₁₃H₉Cl₂O | 251/253/255 |
| [C₇H₅Cl₂]+ | 3,4-Dichlorobenzyl cation | 159/161/163 |
| [C₇H₅O₂]+ | 2-Carboxyphenoxy radical | 121 |
Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.
X-ray Crystallography of this compound and Related Structures
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be publicly available, analysis of related benzoic acid derivatives reveals common structural motifs. researchgate.netresearchgate.net
Chromatographic Methodologies for Isolation and Purity Profiling
Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for quantifying it. A reversed-phase HPLC method is generally suitable for a compound of this polarity.
A typical HPLC system would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.comekb.eg Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic rings of the compound exhibit strong absorbance, likely in the range of 230-280 nm.
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. researchgate.net
Interactive Data Table: Exemplar HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
Thin-Layer Chromatography (TLC) serves as an indispensable analytical tool in the synthesis of this compound. Its application is twofold: monitoring the progression of the chemical reaction and assessing the purity of the final product. ijpsr.com This technique is favored for its speed, low cost, and minimal sample requirement, making it ideal for in-process control during synthesis. ijpsr.comresearchgate.net
The synthesis of this compound typically involves the reaction of a salicylic (B10762653) acid derivative with 3,4-dichlorobenzyl halide. To monitor this reaction, small aliquots of the reaction mixture are collected at various time intervals. These samples, along with reference spots of the starting materials, are applied to a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. psu.edursc.org
The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of eluent is critical for achieving clear separation of the components. For aromatic carboxylic acids like the target compound, a binary solvent system is often employed, consisting of a non-polar solvent (e.g., toluene, hexane) mixed with a more polar solvent (e.g., ethyl acetate, ethanol). sigmaaldrich.com A small amount of a volatile acid, such as acetic acid, is frequently added to the mobile phase to suppress the ionization of the carboxylic acid group, which prevents streaking and results in more defined spots on the chromatogram. researchgate.net
As the solvent front moves up the plate, the components of the mixture travel at different rates based on their polarity and affinity for the stationary phase, resulting in separation. The positions of the spots are identified by their retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The progress of the reaction is observed by the gradual disappearance of the reactant spots and the concurrent appearance and intensification of a new spot corresponding to the product, this compound.
| Compound | Role | Hypothetical Rf Value* |
|---|---|---|
| Salicylic Acid Derivative | Starting Material | 0.35 |
| 3,4-Dichlorobenzyl Halide | Starting Material | 0.75 |
| This compound | Product | 0.50 |
*Rf values are dependent on the specific TLC system (stationary and mobile phases) and are provided for illustrative purposes. adrona.lv A mobile phase of Toluene/Ethanol (B145695) (9:1 v/v) with a trace of acetic acid on a silica gel 60 F254 plate is assumed. sigmaaldrich.com
Visualization of the separated spots is typically achieved under UV light (254 nm), as the aromatic rings in the compounds absorb UV radiation and appear as dark spots on a fluorescent background. sigmaaldrich.com Following purification, TLC is again used to assess the purity of the final compound. A pure sample of this compound should ideally present as a single spot on the TLC plate, confirming the absence of starting materials and significant by-products.
Advanced Solvent Extraction and Recrystallization Techniques
The purification of this compound from the crude reaction mixture relies heavily on a combination of solvent extraction and recrystallization, which exploits the compound's acidic nature and differential solubility.
Solvent Extraction
Acid-base extraction is a highly effective initial purification step. libretexts.org This technique hinges on the reversible conversion of the acidic target compound into its water-soluble salt. The process is typically carried out as follows:
The crude reaction mixture is dissolved in a water-immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether. isroset.org
This organic solution is then washed with an aqueous basic solution, for example, sodium bicarbonate (NaHCO3) or sodium hydroxide (B78521) (NaOH), in a separatory funnel. libretexts.org
The basic solution deprotonates the carboxylic acid group of this compound, forming the corresponding sodium carboxylate salt.
This ionic salt is highly soluble in the aqueous phase and is thus extracted from the organic layer. Neutral impurities, such as unreacted 3,4-dichlorobenzyl halide, remain in the organic layer. isroset.org
After separating the two layers, the aqueous phase containing the sodium salt of the product is acidified with a strong mineral acid like hydrochloric acid (HCl). youtube.com
Acidification protonates the carboxylate, regenerating the neutral, water-insoluble this compound, which precipitates out of the solution and can be collected by filtration. youtube.com
More advanced methods, such as aqueous two-phase systems (ATPS), offer an alternative "green chemistry" approach to extraction. nih.gov These systems, often composed of a polymer (like polyethylene (B3416737) glycol) and a salt solution, can provide highly efficient extraction and separation of aromatic acids. nih.gov
| Compound | Initial Phase (Organic) | After Base Wash | Final Product Recovery |
|---|---|---|---|
| This compound | Organic Layer | Aqueous Layer (as salt) | Precipitated from acidified aqueous layer |
| Neutral Impurities (e.g., unreacted halide) | Organic Layer | Organic Layer | Remains in waste organic layer |
Recrystallization
Recrystallization is the final and most crucial step to achieve high purity of the solid this compound obtained after extraction. illinois.edu This technique purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures. pitt.edu The fundamental principle is to dissolve the impure compound in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly. ma.edu As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Soluble impurities remain dissolved in the surrounding solution (the mother liquor).
The choice of solvent is paramount for successful recrystallization. An ideal solvent should:
Dissolve the compound sparingly or not at all at room temperature.
Dissolve the compound completely at its boiling point.
Have a boiling point below the melting point of the compound.
Not react with the compound.
Be sufficiently volatile to be easily removed from the purified crystals.
For a compound like this compound, which has both polar and non-polar characteristics, a single solvent like ethanol or a binary solvent mixture such as ethanol/water might be effective. The process involves heating the solvent to its boiling point and adding it portion-wise to the crude solid until it just dissolves. pitt.edu The hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. ma.edu The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried to remove residual solvent. ma.edu
Future Directions and Research Opportunities for 2 3,4 Dichlorobenzyl Oxy Benzoic Acid
Design and Synthesis of Novel Analogues with Enhanced Biological Potency and Selectivity
A primary avenue for future research lies in the rational design and synthesis of novel analogues of 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid. The goal is to improve biological potency and selectivity for the TRPM8 channel over other members of the TRP family, such as TRPA1 and TRPV1, to minimize potential off-target effects. nih.gov Structure-activity relationship (SAR) studies are fundamental to this effort. nih.gov
Systematic modifications to the core scaffold of this compound can be explored. Key areas for modification include:
The Benzoic Acid Moiety: Alterations to the substitution pattern on the benzoic acid ring can significantly impact potency. Studies on similar scaffolds have shown that substituents ortho to the carboxylate are often not well-tolerated, whereas other positions could be explored for introducing groups that may enhance binding affinity or improve pharmacokinetic properties. nih.gov Replacing the carboxylic acid with isosteres like tetrazoles could also be investigated. nih.gov
The Dichlorobenzyl Group: The position and nature of the substituents on the benzyl (B1604629) ring are critical for activity. While the 3,4-dichloro substitution is established, exploring other halogenation patterns or introducing different electron-withdrawing or electron-donating groups could fine-tune the electronic properties and steric interactions within the TRPM8 binding pocket.
The Ether Linkage: The benzyloxy linkage is a key structural feature. Homologation by inserting a methylene (B1212753) group or replacement with more rigid or flexible linkers could alter the conformational presentation of the molecule to the receptor, potentially leading to enhanced potency. nih.gov
The following table summarizes SAR insights from related benzoic acid derivatives that could guide the synthesis of novel analogues. nih.gov
| Modification Area | Structural Change | Observed Effect on Potency |
| Benzoic Acid Moiety | Fluoro or methyl group ortho to carboxylate | Decreased potency |
| Homologation (e.g., CH₂-COOH) | Weaker inhibition | |
| Carboxylic acid isosteres | Variable, potential for improvement | |
| Amide Analogues | Conversion of acid to various amides | Fused, bicyclic heteroaromatic systems provide the best potency |
These synthetic efforts aim to identify candidates with sub-nanomolar potency, as has been achieved with other classes of TRPM8 antagonists, and high selectivity against related ion channels. medchemexpress.commdpi.com
Application of Advanced Computational Methodologies in Lead Optimization and Drug Design
Advanced computational techniques are indispensable for accelerating the drug discovery process and providing insights into the molecular basis of antagonism. For this compound and its future analogues, a combination of computational methods can be employed for lead optimization.
Molecular Docking: With the availability of cryo-electron microscopy (cryo-EM) structures of the TRPM8 channel, molecular docking studies can predict the binding poses of this compound and its derivatives. acs.org These studies can help rationalize observed SAR and guide the design of new analogues with improved complementarity to the binding site. Docking studies on other antagonists suggest that binding may occur in the voltage sensor-like domain (S1–S4) or near the channel's pore zone. mdpi.comacs.org
Homology Modeling: Where specific conformational states or species orthologues of the TRPM8 channel structure are unavailable, homology models can be generated. acs.org These models serve as valuable tools for initial docking experiments and hypothesis generation.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build mathematical models that correlate the chemical structures of a series of analogues with their biological activity. researchgate.net This can help predict the potency of unsynthesized compounds, prioritizing synthetic efforts.
Pharmacophore Modeling: This approach identifies the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for TRPM8 antagonism. nih.gov The resulting pharmacophore can be used to screen virtual libraries for novel scaffolds or to guide the design of new analogues that retain these essential features.
In Silico ADME/Tox Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of designed analogues. nih.gov This early-stage assessment helps to flag compounds with potentially poor pharmacokinetic properties or toxicity liabilities, allowing for their deprioritization or redesign.
The integration of these computational approaches provides a powerful platform for the rational design of next-generation antagonists derived from the this compound scaffold. nih.govnih.gov
Development of Sophisticated In Vitro Disease Models for Mechanistic Elucidation
To better understand the therapeutic potential and mechanism of action of this compound and its analogues, it is crucial to move beyond simple cell-based assays to more complex and disease-relevant in vitro models.
Primary Neuron Cultures: Using primary cultures of dorsal root ganglion (DRG) neurons allows for the study of antagonist effects on native TRPM8 channels in sensory neurons. mdpi.com These models can be used to assess how antagonists affect menthol- or cold-evoked neuronal firing without altering major ion conductances responsible for action potential generation, confirming target specificity. mdpi.comresearchgate.net
Disease-Specific Models: The role of TRPM8 is implicated in various pathologies, and specific in vitro models can be employed to test the efficacy of new antagonists.
Chemotherapy-Induced Neuropathy: Co-cultures of sensory neurons and cancer cells treated with chemotherapeutic agents like oxaliplatin (B1677828) can model the painful cold allodynia experienced by patients. mdpi.com These models are increasingly used to characterize TRPM8 antagonists. researchgate.net
Cancer Cell Lines: Given the upregulation of TRPM8 in cancers such as prostate, bladder, and osteosarcoma, a panel of relevant cancer cell lines can be used. nih.gov Assays can measure the effect of TRPM8 inhibition on cell viability, proliferation, migration, and apoptosis. nih.gov
Bladder Pain Models: Urothelial cells from patients with interstitial cystitis/bladder pain syndrome (IC/BPS), which show increased TRPM8 expression, can be used to study the channel's role in bladder hypersensitivity. nih.gov
High-Content Imaging and Organ-on-a-Chip: Advanced techniques like high-content imaging can provide multiparametric readouts of cellular responses to TRPM8 inhibition. Furthermore, microfluidic "organ-on-a-chip" models, which better recapitulate the in vivo microenvironment, can be developed to study the effects of antagonists in a more physiologically relevant context.
These sophisticated models will be instrumental in elucidating the downstream signaling pathways affected by TRPM8 inhibition and validating the therapeutic rationale for specific disease indications.
Investigation of Synergistic Effects with Established Therapeutic Agents in In Vitro Settings
Combination therapy is a cornerstone of treatment for complex diseases like cancer. Investigating the potential synergistic effects of this compound analogues with established drugs could open new therapeutic avenues. nih.gov The rationale is that targeting multiple pathways simultaneously may lead to enhanced efficacy and overcome drug resistance. nih.govresearchgate.net
Combination with Chemotherapeutics: There is preclinical evidence suggesting that TRPM8 modulators can have synergistic effects when combined with chemotherapy. nih.gov For instance, in osteosarcoma cells, TRPM8 inhibition has been shown to increase sensitivity to cisplatin. nih.gov Future in vitro studies could explore combinations of novel this compound analogues with a range of cytotoxic and targeted anticancer agents across various cancer types (e.g., prostate, bladder, colorectal). nih.gov
Combination with Other Analgesics: In the context of neuropathic pain, combining a TRPM8 antagonist with other classes of analgesics (e.g., gabapentinoids, opioids) could provide a more profound pain-relieving effect at lower doses, potentially reducing side effects.
Methodology for Synergy Assessment: In vitro checkerboard assays are a standard method to quantify synergistic, additive, or antagonistic interactions between two compounds. mdpi.com The fractional inhibitory concentration (FIC) index can be calculated to determine the nature of the interaction. nih.gov
The table below outlines potential combination therapies that warrant investigation in in vitro settings.
| Therapeutic Area | Established Agent Class | Potential Rationale for Synergy |
| Oncology | Platinum-based chemotherapy (e.g., Cisplatin, Oxaliplatin) | Increased sensitivity of cancer cells to DNA-damaging agents. nih.gov |
| Taxanes (e.g., Paclitaxel) | Overcoming resistance mechanisms, targeting multiple cell survival pathways. | |
| Neuropathic Pain | Gabapentinoids (e.g., Gabapentin) | Targeting distinct but complementary pain signaling pathways. |
| Opioids (e.g., Morphine) | Potential for dose reduction and mitigation of opioid-related side effects. |
Discovering synergistic combinations could significantly enhance the therapeutic potential of this compound analogues, positioning them as valuable components of future multi-drug treatment regimens. medrxiv.org
Q & A
Basic: What are the common synthetic routes for 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid?
Methodological Answer:
A typical synthesis involves coupling 3,4-dichlorobenzyl derivatives with a benzoic acid scaffold. For example:
- Nucleophilic substitution : Reacting 3,4-dichlorobenzyl chloride with a hydroxyl-bearing benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Carbodiimide-mediated coupling : Using reagents like EDCI to couple 3,4-dichlorobenzylamine with carboxylic acid intermediates, as seen in the synthesis of structurally related thiazole carboxamides .
Key Considerations : Solvent polarity and temperature significantly impact reaction efficiency. Anhydrous conditions are critical for minimizing side reactions.
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 3,4-dichlorobenzyl group (δ ~4.8 ppm for -OCH₂- and aromatic protons at δ 7.2–7.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., exact mass 296.0178 for C₁₃H₁₁BCl₂O₃ analogs) .
- Melting Point Analysis : Purity is assessed via consistent melting points (e.g., 214–262°C for related compounds) .
Advanced Tip : Pair HPLC with UV detection (λ ~254 nm) to monitor impurities, especially residual chlorinated precursors .
Advanced: How can researchers optimize coupling reaction yields for derivatives of this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while pyridine aids in carbodiimide-mediated couplings .
- Catalyst Use : Cu₂O or 2-hydroxybenzaldehyde oxime can accelerate heterocycle formation in thiazole derivatives .
- Temperature Control : Reactions at 60–80°C improve kinetics without promoting decomposition.
Troubleshooting : Low yields may stem from moisture sensitivity; use molecular sieves or anhydrous solvents.
Advanced: How should researchers address discrepancies in melting points or spectral data during synthesis?
Methodological Answer:
- Recrystallization : Purify using solvent mixtures (e.g., methanol/water) to remove isomers or byproducts .
- Orthogonal Techniques : Cross-validate with FT-IR (C=O stretch ~1700 cm⁻¹) and X-ray crystallography for ambiguous cases .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values to confirm regiochemistry .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential release of chlorinated volatiles .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in halogenated waste containers .
Advanced: How can computational methods predict the reactivity or toxicity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Model reaction pathways (e.g., hydrolysis of the benzyl ether) to identify labile bonds .
- QSAR Models : Predict biological activity using descriptors like logP and electronegativity of substituents .
- Toxicity Screening : Use tools like EPA’s CompTox Dashboard to assess ecotoxicological risks based on structural analogs .
Advanced: How to design derivatives for enhanced antiviral or antimicrobial activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the benzoic acid core with electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve binding to viral envelope proteins .
- Bioisosteric Replacement : Substitute the benzyloxy group with thioether or sulfone moieties to enhance metabolic stability .
- In Silico Docking : Target flavivirus envelope proteins (e.g., NS5 methyltransferase) using AutoDock Vina to prioritize synthetic targets .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
